molecular formula C13H16O3 B1303837 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione CAS No. 69745-21-7

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

Cat. No.: B1303837
CAS No.: 69745-21-7
M. Wt: 220.26 g/mol
InChI Key: CITBBIDGKBBHGV-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Curcumin Derivatives

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have shown a wide range of biological properties. The modification of curcumin's carbonyl group has led to new analogues with enhanced medicinal and biological properties. These compounds and their metal complexes exhibit potent biological activity, hinting at their potential applications in various therapeutic areas (Omidi & Kakanejadifard, 2020).

Signal Molecules in Cellular Functions

Compounds like 4-Hydroxy-2,3-nonenal (HNE), derived from the oxidative decomposition of polyunsaturated fatty acids, act as signal molecules modulating biological events such as chemotaxis, signal transduction, gene expression, and cell differentiation. This underscores the potential of similar hydroxy compounds in influencing cellular functions and pathological conditions (Dianzani, Barrera, & Parola, 1999).

Enhancement of Curcumin's Biological and Pharmacological Properties

The encapsulation and formulation of curcumin have been explored to overcome its poor solubility and bioavailability, significantly enhancing its therapeutic potential. Nano-encapsulated curcumin shows improved biological and pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, offering insights into the development of more effective therapeutic agents (Witika et al., 2021).

Properties

IUPAC Name

6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBBIDGKBBHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377410
Record name 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69745-21-7
Record name 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.